

The Pioneering Research of Alfred Stock on Boron Hydrides: A Technical Guide

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Compound of Interest

Compound Name: DIBORANE

Cat. No.: B8814927

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Alfred Stock (1876-1946), a German inorganic chemist, fundamentally established the field of boron hydride chemistry. His work, conducted primarily between 1912 and 1936, involved the first systematic synthesis and characterization of these highly reactive and structurally unique compounds. Faced with substances that were volatile, toxic, and spontaneously flammable in air, Stock's primary challenge was their safe manipulation and purification. His breakthrough was the development and mastery of the high-vacuum manifold, a specialized glass apparatus that allowed for the handling of air-sensitive compounds in an inert environment. This innovation was the key that unlocked the entire field of borane chemistry, enabling the isolation of a series of boranes with the general formulas B_nH_{n+4} and B_nH_{n+6} . This guide provides a technical overview of Stock's core experimental methodologies, presents the quantitative data he collected, and illustrates the logical workflow of his groundbreaking research.

Core Challenge and Innovation: The High-Vacuum Manifold

The extreme reactivity of boron hydrides with air and moisture presented a significant barrier to their study. To overcome this, Alfred Stock pioneered the use of the all-glass high-vacuum apparatus, which became known as the "Stock" vacuum line. This technique remains a cornerstone of modern inorganic and organometallic synthesis.

The apparatus consists of a series of interconnected glass tubes, traps, and stopcocks, allowing for the manipulation of volatile substances under vacuum. The core principle of separation relies on fractional condensation. A mixture of volatile boranes, produced in a

reaction flask, is passed through a series of U-traps held at progressively lower temperatures (using cold baths like liquid nitrogen, dry ice/acetone, etc.). Compounds with higher boiling points (lower vapor pressures) condense in the warmer traps, while more volatile compounds pass through to the colder traps. By carefully controlling the temperature of each trap, the mixture can be separated into its pure components. This trap-to-trap distillation technique was essential for isolating individual boranes from the complex mixtures produced in his initial syntheses.

Experimental Protocols

Alfred Stock's research into boranes followed two primary experimental pathways: the initial synthesis from a metal boride and the subsequent thermal conversion (pyrolysis) of the simplest borane into more complex structures.

Primary Synthesis of Borane Mixtures from Magnesium Boride

Stock's original method for producing boron hydrides involved the reaction of a metal boride, specifically magnesium boride (Mg_3B_2), with an acid. This reaction generates a mixture of volatile boranes, which were immediately transferred to the vacuum line for separation.

Methodology:

- **Apparatus Setup:** A reaction flask is connected to a high-vacuum manifold equipped with a series of cold traps. The entire system is evacuated to remove air and moisture.
- **Reaction:** Magnesium boride (Mg_3B_2) is placed in the reaction flask. A moderately concentrated acid (e.g., 8N phosphoric acid or hydrochloric acid) is slowly added to the boride under vacuum. The reaction proceeds according to the general equation: $\text{Mg}_3\text{B}_2 + \text{Acid} \rightarrow \text{Mixture of } \text{B}_x\text{H}_y \text{ (g)} + \text{Mg-Salts}$
- **Product Collection:** The gaseous mixture of boranes, primarily containing **diborane** (B_2H_6), tetraborane (B_4H_{10}), and pentaborane (B_5H_9), is immediately drawn from the reaction flask into the vacuum line.
- **Purification:** The mixture is passed through the series of U-traps, each maintained at a specific low temperature. The boranes are separated by fractional condensation based on

their differing volatilities. For example, less volatile boranes like B_4H_{10} and B_5H_9 are condensed in traps at higher temperatures, while the very volatile B_2H_6 passes through to be collected in a trap cooled with liquid nitrogen.

Synthesis of Higher Boranes via Pyrolysis

Stock discovered that **diborane** could be converted into a range of higher boranes by heating it under controlled conditions. The specific product obtained is highly dependent on the temperature, pressure, and duration of the heating process.

Methodology:

- Starting Material: Pure **diborane** (B_2H_6), isolated from the primary synthesis, is used as the starting material.
- Apparatus: A known quantity of **diborane** is introduced into a heated glass tube or flask connected to the vacuum line. This allows for precise temperature control and subsequent separation of the products.
- Thermal Conversion (Pyrolysis): The **diborane** is heated to a specific temperature to induce conversion. The key products and their corresponding conditions are as follows:
 - Pentaborane(11) (B_5H_{11}): Heating **diborane** at 115 °C. $5B_2H_6 \rightarrow 2B_5H_{11} + 4H_2$
 - Pentaborane(9) (B_5H_9): Heating **diborane** in a circulating system at 200-250 °C. $5B_2H_6 \rightarrow 2B_5H_9 + 6H_2$
 - Decaborane(14) ($B_{10}H_{14}$): Prolonged heating of **diborane** at 120 °C for approximately 47 hours gives the best yields of this solid borane. $5B_2H_6 \rightarrow B_{10}H_{14} + 8H_2$ (Overall stoichiometry is more complex)
- Separation: After the reaction, the resulting mixture, which includes unreacted **diborane**, hydrogen gas, and the higher borane products, is separated using the fractional condensation technique on the vacuum line.

Quantitative Data: Physical Properties of Boranes

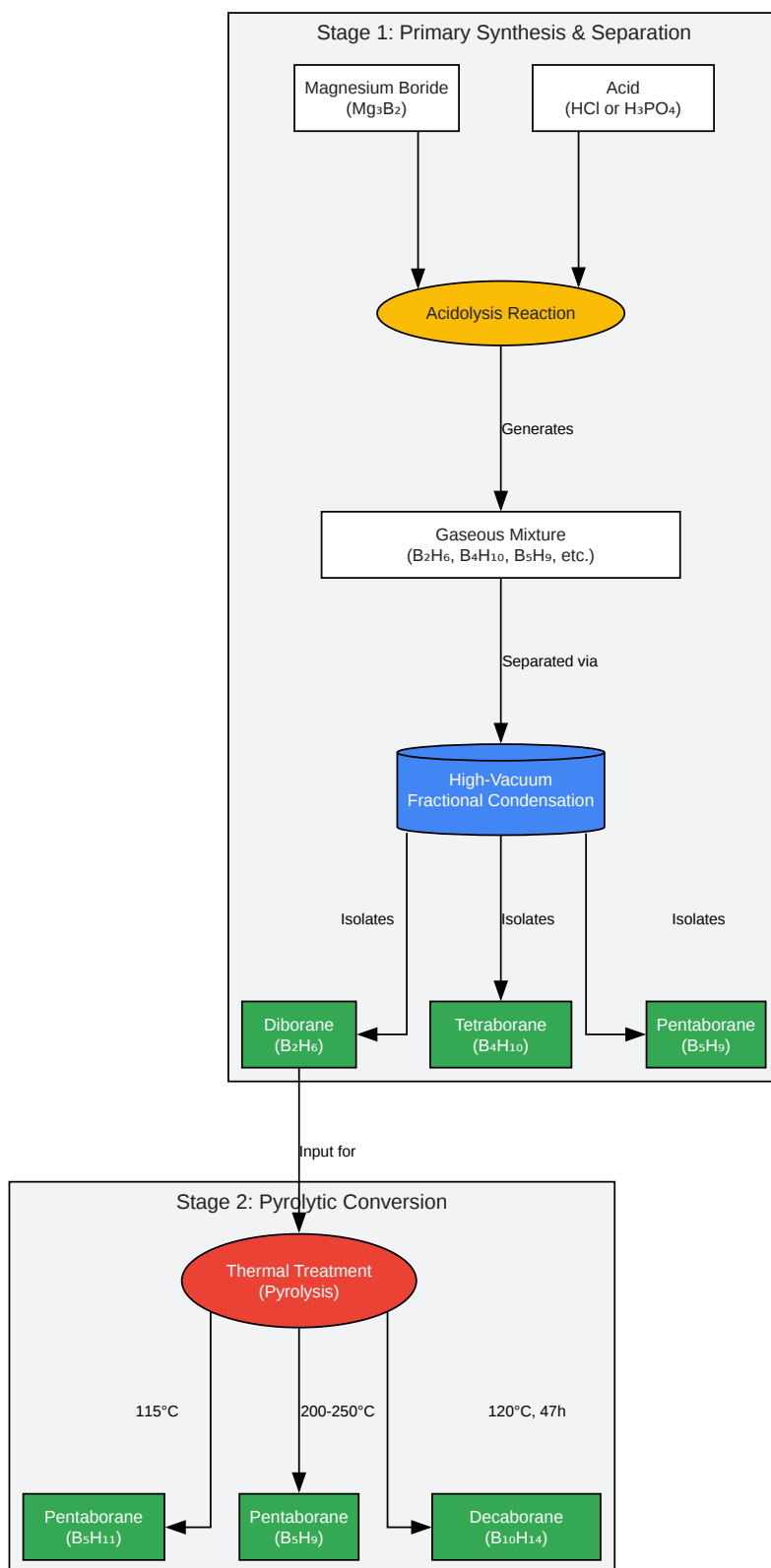
The systematic characterization of the boranes required the careful measurement of their physical properties. The following table summarizes key data for the boranes first isolated and studied by Alfred Stock.

Compound Name	Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Diborane(6)	B ₂ H ₆	27.67	-164.9	-92.6
Tetraborane(10)	B ₄ H ₁₀	53.32	-120	18
Pentaborane(9)	B ₅ H ₉	63.12	-46.6	58.4
Pentaborane(11)	B ₅ H ₁₁	65.14	-123	63
Hexaborane(10)	B ₆ H ₁₀	75.95	-62.3	108
Decaborane(14)	B ₁₀ H ₁₄	122.22	99.7	213 (dec.)

(Data compiled from multiple sources referencing original work)

Research Workflow Visualization

The logical progression of Alfred Stock's research, from initial synthesis to the creation of higher-order compounds, can be visualized as a two-stage workflow. The first stage involves the creation and separation of a foundational set of boranes, while the second stage uses the simplest borane as a building block for more complex structures through pyrolysis.



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Caption: Alfred Stock's experimental workflow for boron hydride research.

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